molecular formula C16H13ClN2O2 B8152267 Methyl 4-((6-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)benzoate

Methyl 4-((6-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)benzoate

Cat. No.: B8152267
M. Wt: 300.74 g/mol
InChI Key: POMKBRFTRKTYDA-UHFFFAOYSA-N
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Description

Methyl 4-((6-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)benzoate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at the 6-position and a benzoate ester group linked via a methylene bridge at the 1-position.

The synthesis of such compounds typically involves cross-coupling reactions, halogenation, and esterification steps. For example, related pyrrolopyridine derivatives are synthesized via Suzuki-Miyaura couplings or nucleophilic substitutions, as seen in the preparation of Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190312-37-8), which shares a similar chlorinated pyrrolopyridine backbone .

Properties

IUPAC Name

methyl 4-[(6-chloropyrrolo[2,3-b]pyridin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-21-16(20)13-4-2-11(3-5-13)10-19-9-8-12-6-7-14(17)18-15(12)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMKBRFTRKTYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=CC3=C2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((6-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)benzoate typically involves the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, to yield amines or alcohols.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide or ammonia in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Formation of pyrrolopyridine N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolopyridines with various functional groups.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to the pyrrolo[2,3-b]pyridine scaffold. Research indicates that structural modifications can enhance antiviral activity against viruses such as Zika virus. The compound's potential to inhibit viral replication has been demonstrated through structure-activity relationship studies, where the introduction of electron-withdrawing groups significantly improved efficacy .

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Methyl 4-((6-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)benzoate5.1397.65
Related Pyrrolo CompoundsVariesVariesVaries

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. It exhibits broad-spectrum activity against Gram-positive bacteria, including Enterococcus species. The incorporation of specific substituents has been shown to enhance solubility and antibacterial potency, making it a candidate for further development in treating bacterial infections .

Kinase Inhibition

This compound has potential as a kinase inhibitor. Kinases play critical roles in various signaling pathways, and inhibitors targeting these enzymes are crucial in cancer therapy. The compound's ability to modulate kinase activity could lead to novel treatments for cancer and other diseases characterized by dysregulated kinase signaling .

Case Study 1: Antiviral Efficacy Against Zika Virus

In a study examining the antiviral properties of pyrrolo[2,3-b]pyridine derivatives, this compound was tested for its efficacy against the Zika virus. The compound demonstrated significant antiviral activity with an EC50 value of 5.1 µM and a favorable selectivity index of 7.65, indicating its potential as a therapeutic agent against viral infections .

Case Study 2: Broad-Spectrum Antibacterial Activity

Another study focused on the antibacterial properties of related compounds showed that modifications to the pyrrole structure could enhance antibacterial efficacy. This compound exhibited promising results against multidrug-resistant strains of Enterococcus faecalis and Enterococcus faecium .

Mechanism of Action

The mechanism of action of Methyl 4-((6-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The chloro substituent and the benzoate ester group contribute to its binding affinity and specificity. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Target/Application
Methyl 4-((6-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)benzoate Pyrrolo[2,3-b]pyridine 6-chloro, 4-methylbenzoate Hypothetical (structural analog)
L-750,667 () Azaindole Dopamine D4 antagonist substituents Dopamine D4 receptor antagonist
Compound 16 () Oxazolo[4,5-b]pyridine Benzyl-piperidinyl, methyl propenoate Not specified
Example 64 () Chromenone-pyrazolopyrimidine Fluorophenyl, pyrrolopyridinyl Kinase inhibitor (hypothetical)
  • L-750,667 : This azaindole derivative exhibits exceptional selectivity (>2000-fold) for dopamine D4 receptors over D2/D3 subtypes, with a Ki of 0.51 nM. Its radiolabeled form ([¹²⁵I]L-750,667) binds stereoselectively to D4 receptors (Kd = 0.16 nM), making it a valuable tool for CNS studies .
  • Compound 16 : Synthesized in 88% yield, this oxazolo[4,5-b]pyridine derivative features a benzyl-piperidinyl group, which may enhance lipophilicity and blood-brain barrier penetration. However, its pharmacological profile remains uncharacterized .
  • Example 64: A chromenone-pyrazolopyrimidine hybrid with fluorinated aryl groups and a pyrrolopyridinyl substituent, synthesized via Suzuki coupling. Such structures are often investigated for kinase inhibition due to their planar, heteroaromatic frameworks .

Table 2: Key Properties of Compared Compounds

Compound Ki (nM) Selectivity (D4 vs. D2/D3) Synthesis Yield Key Functional Groups
L-750,667 0.51 >2000-fold Not reported Azaindole, iodinated aryl
Compound 16 N/A N/A 88% Oxazolo-pyridine, benzyl
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190312-37-8) N/A N/A Not reported Chloropyrrolopyridine, ester
  • Pharmacological Selectivity : L-750,667’s high D4 receptor affinity and selectivity are attributed to its azaindole core and optimized substituents, which reduce off-target interactions. In contrast, the target compound’s benzoate ester group may alter solubility and binding kinetics compared to simpler esters .
  • Synthetic Efficiency : Compound 16’s 88% yield highlights the efficiency of nucleophilic substitution in oxazolo-pyridine synthesis. For pyrrolopyridine derivatives like the target compound, halogenation and coupling steps (e.g., using boronic acids) are critical but may require stringent conditions, as seen in Example 64’s synthesis .

Substituent Effects on Bioactivity

  • Chlorine Position : The 6-chloro substituent in the target compound may enhance metabolic stability compared to unchlorinated analogs, similar to the role of halogens in L-750,667’s receptor binding .
  • Ester Groups : The benzoate ester in the target compound could improve oral bioavailability compared to methyl esters (e.g., Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate) by modulating lipophilicity .

Biological Activity

Methyl 4-((6-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)benzoate, with the CAS number 1797464-77-7, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C16H15ClN2O2
  • Molecular Weight : 302.75 g/mol
  • Structure : The compound features a benzoate moiety linked to a pyrrolopyridine unit, which is significant for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that derivatives of pyrrolopyridine compounds often exhibit:

  • Antitumor Activity : Many pyrrolopyridine derivatives have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibitory effects on cancer cell lines (e.g., MCF-7, MDA-MB-231) ,
Anti-inflammatoryReduction in cytokine levels in vitro
AntimicrobialPotential activity against bacterial strains

Case Studies and Research Findings

  • Antitumor Studies :
    • A study evaluating various pyrrolopyridine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of BRAF(V600E) and EGFR pathways, which are crucial in cancer proliferation .
  • Anti-inflammatory Activity :
    • Research has indicated that certain pyrrolopyridine derivatives can downregulate the expression of inflammatory markers in macrophages. This suggests a potential use in treating inflammatory diseases .
  • Antimicrobial Effects :
    • A comparative study on the antimicrobial properties of various heterocyclic compounds showed that some pyrrolopyridine derivatives possess notable activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Q & A

Basic Research Question

  • HPLC-UV/Vis : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to detect impurities at 0.1% levels .
  • LC-MS/MS : Identify byproducts like dechlorinated derivatives (e.g., m/z shift from 334.41 to 300.36) .
  • NMR spiking : Add authentic samples of suspected impurities (e.g., methyl 4-(hydroxymethyl)benzoate) to confirm retention times .

What are the key considerations for designing SAR studies on this scaffold?

Advanced Research Question
Structure-activity relationship (SAR) studies should focus on:

  • Substituent variation : Replace the 6-chloro group with bromo or methyl to assess steric/electronic effects .
  • Scaffold hopping : Synthesize analogues with indole or imidazo[1,2-a]pyridine cores to compare target engagement .
  • Bioisosteric replacement : Substitute the benzoate with a sulfonate group to improve solubility without losing potency .

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